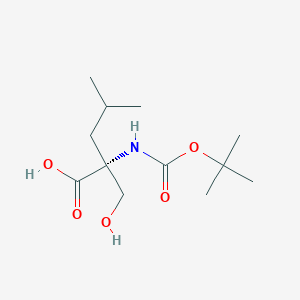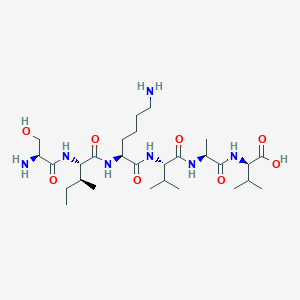
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is a polypeptide composed of six amino acids: serine, isoleucine, lysine, valine, alanine, and valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU or DIC and coupled to the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).
Industrial Production Methods
Industrial production of peptides like this compound involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and rigorous purification techniques such as HPLC (high-performance liquid chromatography).
Analyse Des Réactions Chimiques
Types of Reactions
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the serine or lysine residues, leading to the formation of hydroxylated or carbonylated derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, converting them to thiols.
Substitution: Amino acid residues can be substituted with other functional groups or modified to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are employed.
Substitution: Various reagents, including alkylating agents or acylating agents, are used under controlled conditions to achieve specific modifications.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated peptides, while reduction can produce thiol-containing peptides.
Applications De Recherche Scientifique
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and modification techniques.
Biology: The peptide can be used in studies of protein-protein interactions, enzyme-substrate specificity, and cellular uptake mechanisms.
Industry: Peptides like this one are used in the development of biomaterials, including hydrogels and nanomaterials for various applications.
Mécanisme D'action
The mechanism of action of L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine depends on its specific biological target. Generally, peptides exert their effects by binding to receptors or enzymes, triggering a cascade of molecular events. The specific sequence and stereochemistry of this peptide can influence its binding affinity and specificity, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valine: This compound differs in the stereochemistry of the valine residue.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-leucine: This peptide has leucine instead of valine at the terminal position.
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-phenylalanine: This variant includes phenylalanine, which can significantly alter its properties.
Uniqueness
L-Seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-D-valine is unique due to the presence of D-valine, which can confer resistance to enzymatic degradation and alter its biological activity compared to its L-isomer counterparts.
Propriétés
Numéro CAS |
655230-61-8 |
|---|---|
Formule moléculaire |
C28H53N7O8 |
Poids moléculaire |
615.8 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C28H53N7O8/c1-8-16(6)22(35-24(38)18(30)13-36)27(41)32-19(11-9-10-12-29)25(39)33-20(14(2)3)26(40)31-17(7)23(37)34-21(15(4)5)28(42)43/h14-22,36H,8-13,29-30H2,1-7H3,(H,31,40)(H,32,41)(H,33,39)(H,34,37)(H,35,38)(H,42,43)/t16-,17-,18-,19-,20-,21+,22-/m0/s1 |
Clé InChI |
OFGVZFQUFJYSGS-FXSSSKFRSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


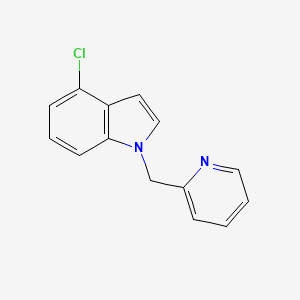

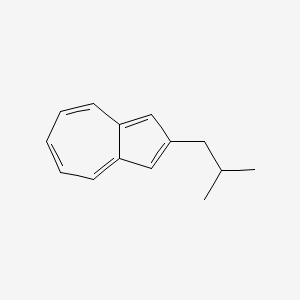
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
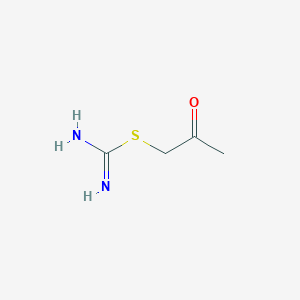
![1,4-Piperazinedipropanamine, N,N'-bis(pyrrolo[1,2-a]quinoxalin-4-yl)-](/img/structure/B15160385.png)

![1H-Indazole, 1-[1-(phenylmethyl)-3-piperidinyl]-3-(phenylsulfonyl)-](/img/structure/B15160402.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
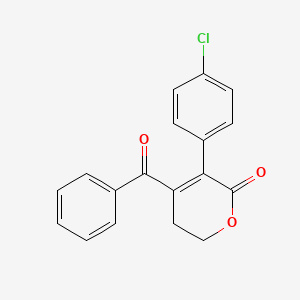
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
![2-methyl-1-[4-(2-phenylethyl)piperidin-1-yl]propan-2-amine;hydrochloride](/img/structure/B15160413.png)
